3-Methyl-1H-pyrrole-2-carbonitrile
Overview
Description
3-Methyl-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrole with cyanogen bromide under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the cyanogen bromide, resulting in the formation of the carbonitrile group.
Another method involves the cyclization of 3-methyl-2-aminobutyronitrile in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of the pyrrole ring with the nitrile group attached at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methyl-1H-pyrrole-2-carbonitrile can be compared with other pyrrole derivatives such as:
3-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Methyl-1H-pyrrole-3-carbonitrile: Isomeric compound with the nitrile group at a different position.
1-Methyl-1H-pyrrole-2-carbonitrile: Methyl group attached to the nitrogen atom instead of the carbon atom.
Properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-2-3-8-6(5)4-7/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWYJKHFUVUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483258 | |
Record name | 1H-Pyrrole-2-carbonitrile, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-22-0 | |
Record name | 1H-Pyrrole-2-carbonitrile, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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